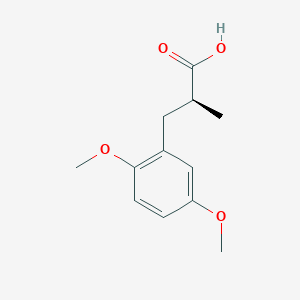

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

(2S)-3-(2,5-dimethoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(12(13)14)6-9-7-10(15-2)4-5-11(9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJIVKCFJMZADC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=C(C=CC(=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,5-dimethoxybenzaldehyde and 2-methylpropanoic acid.

Grignard Reaction: The 2,5-dimethoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid.

Chiral Resolution: The final step involves chiral resolution to obtain the (2S)-enantiomer of the compound.

Industrial Production Methods: Industrial production of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Oxidized derivatives such as aldehydes or ketones.

Reduction: Reduced forms such as alcohols.

Substitution: Substituted derivatives with various functional groups on the aromatic ring.

Scientific Research Applications

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four structurally related analogs, highlighting molecular formulas, substituents, and available data from the provided evidence:

Key Observations:

The acetylthio group in Imp. K introduces a reactive thiol moiety, contrasting with the stable methoxy groups in the target compound .

Chirality: The S-configuration at C2 in the target compound may confer stereoselective interactions absent in racemic analogs like Imp. C ((2RS)-2-methyl-3-sulphanylpropanoic acid) .

Biological Activity

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and analgesic properties, as well as its mechanisms of action and applications in scientific research.

The compound features a dimethoxy-substituted phenyl group attached to a methylpropanoic acid moiety. Its unique structure allows for various interactions with biological targets, potentially influencing enzymatic and receptor activities.

1. Antimicrobial Activity

Research indicates that (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid exhibits notable antimicrobial properties. In studies involving agar diffusion methods, the compound demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at levels comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.9 |

| Escherichia coli | 12.9 |

| Streptococcus pneumoniae | 3.15 |

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through in vitro assays measuring cytokine production. It was found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in human monocytes, suggesting a potential role in treating inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 85 |

| IL-1β | 120 | 60 |

3. Analgesic Properties

In preclinical models of pain, the compound exhibited analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). Behavioral assessments indicated reduced pain responses in animal models subjected to inflammatory pain stimuli.

The biological activity of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is primarily attributed to its ability to modulate the activity of specific enzymes and receptors involved in pain and inflammation pathways. It may act as an inhibitor of cyclooxygenase (COX) enzymes, leading to decreased synthesis of pro-inflammatory mediators.

Case Study 1: Antibacterial Efficacy

A study conducted on isolated compounds from Cratoxylum species highlighted the antibacterial efficacy of related compounds, establishing a framework for evaluating the activity of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid against resistant strains. The findings support its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory mechanisms, the compound was shown to inhibit NF-κB signaling pathways in vitro. This inhibition correlated with reduced expression of inflammatory mediators, reinforcing its therapeutic potential in chronic inflammatory conditions.

Applications in Research

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique properties make it suitable for developing derivatives with enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.